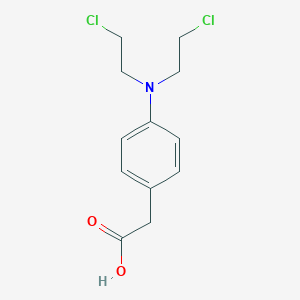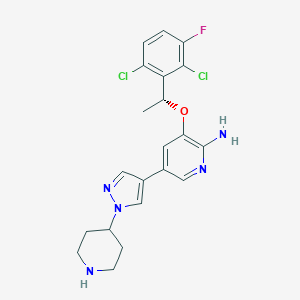
克瑞唑替尼
概述
描述
科学研究应用
克唑替尼在科学研究中具有广泛的应用,特别是在化学、生物学和医学领域。 它被广泛用于癌症研究,以研究其对 ALK 阳性和 ROS1 阳性肿瘤的影响 . 此外,克唑替尼已显示出克服多种癌症中的化学耐药性的潜力,使其成为肿瘤学研究中宝贵的工具 .
作用机制
安全和危害
Crizotinib may cause an allergic skin reaction and is suspected of causing genetic defects . It may also cause eye irritation . Other side effects include anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .
生化分析
Biochemical Properties
Crizotinib inhibits the c-Met/Hepatocyte growth factor receptor (HGFR) tyrosine kinase, which is involved in the oncogenesis of a number of other histological forms of malignant neoplasms . It also acts as an ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) inhibitor .
Cellular Effects
Crizotinib has been shown to inhibit the proliferation of cell lines in a concentration-dependent manner . It significantly increases the number of apoptotic cells compared with the control group . In addition, crizotinib treatment has been shown to trigger immunogenic cell death (ICD) in cancer cells lacking the intended ALK/ROS1 mutations .
Molecular Mechanism
Crizotinib has an aminopyridine structure, and functions as a protein kinase inhibitor by competitive binding within the ATP-binding pocket of target kinases . About 4% of patients with non-small cell lung carcinoma have a chromosomal rearrangement that generates a fusion gene between EML4 (‘echinoderm microtubule-associated protein-like 4’) and ALK (‘anaplastic lymphoma kinase’), which results in constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype . The kinase activity of the fusion protein is inhibited by crizotinib .
Temporal Effects in Laboratory Settings
Crizotinib has been shown to reverse multidrug resistance by inhibiting ABCB1 transport function, without altering ABCB1 expression levels or affecting the Akt and ERK1/2 signaling pathways . The mean apparent plasma terminal half-life of crizotinib was 42 hours following single doses of crizotinib in patients .
Dosage Effects in Animal Models
Our study demonstrates that ®-Crizotinib, a frontline therapy for lung cancer, predisposes to and exacerbates pulmonary arterial hypertension in animal models . Our findings suggest that caution and regular follow-up should be exercised in lung cancer patients treated with the compound .
Metabolic Pathways
Crizotinib is mainly metabolized in the liver by CYP3A4 and CYP3A5, and undergoes an O-dealkylation, with subsequent phase 2 conjugation . Non-metabolic elimination, such as biliary excretion, cannot be excluded .
Transport and Distribution
Crizotinib, ceritinib, and brigatinib are substrates for the adenosine triphosphate binding-cassette transporter B1, whereas alectinib is not . The different substrate specificities of the transporters play a key role in superior blood–brain barrier penetration by alectinib than by crizotinib and ceritinib .
Subcellular Localization
The function of NHERF1 to influence crizotinib sensitivity was depending on its subcellular distribution in cytosol instead of its nucleus localized form . Ectopically overexpressed NHERF1 could be a functional protein for consideration to suppress lung cancers .
准备方法
合成路线和反应条件: 克唑替尼的合成涉及多个步骤,从制备关键中间体开始。一种方法包括将 N-保护的 4-(3-(5-氟-6-硝基吡啶-3-基)-1H-吡唑-1-基)哌啶与手性中间体反应,以获得关键的手性中间体。 然后还原和脱保护该中间体,得到克唑替尼 . 反应条件通常温和,该工艺专为大规模生产而设计 .
工业生产方法: 克唑替尼的工业生产通常涉及胶囊的制备。一种常见的方法包括将克唑替尼与预糊化淀粉、羧甲基淀粉钠、气溶胶二氧化硅和硬脂酸镁混合。 然后将该混合物包封,以提高药物的溶解速度和生物利用度 .
化学反应分析
反应类型: 克唑替尼会经历各种化学反应,包括氧化、还原和取代。 已知它可以抑制 ALK、ROS1 和 c-Met 的磷酸化,这些磷酸化对其抗肿瘤活性至关重要 .
常用试剂和条件: 克唑替尼合成中常用的试剂包括叔丁醇钾和二甲基甲酰胺 (DMF)。 反应通常在回流条件下进行,以确保原料完全转化 .
主要生成物: 这些反应生成的主要产物是克唑替尼本身,然后将其制成胶囊用于口服给药 .
相似化合物的比较
属性
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEIFNKAUNYNJU-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009329 | |
| Record name | Crizotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Crizotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Crizotinib is a tyrosine kinase receptor inhibitor that targets anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1 (c-ros), and Recepteur d'Origine Nantais (RON). When activated, ALK inhibits apoptosis and promotes cell proliferation, and ALK-gene translocations can lead to the expression of oncogenic fusion proteins. A small portion of non-small cell lung cancer (NSCLC) patients have ALK-positive tumors. Most of these cases are characterized by the fusion of ALK with the chimeric protein echinoderm microtubule-associated protein-like 4 (EML4), resulting in increased kinase activity. Crizotinib inhibits ALK by inhibiting its phosphorylation and creating an inactive protein conformation. This ultimately lowers the proliferation of cells carrying this genetic mutation and tumour survivability. _In vitro_ assays on tumor cell lines demonstrated that crizotinib inhibits ALK, ROS1, and c-Met phosphorylation in a concentration-dependent manner. _In vivo_ studies in mice with tumor xenografts that expressed EML4- or nucleophosmin (NPM)-ALK fusion proteins or c-Met showed that crizotinib has antitumor activity. | |
| Record name | Crizotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
877399-52-5 | |
| Record name | Crizotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877399-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crizotinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877399525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crizotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Crizotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRIZOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53AH36668S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Crizotinib?
A: Crizotinib functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs) []. Specifically, it targets anaplastic lymphoma kinase (ALK) and mesenchymal epithelial transition factor (MET), also known as hepatocyte growth factor receptor (HGFR) []. By binding to the ATP-binding site of these kinases, Crizotinib prevents their phosphorylation and activation, thus blocking downstream signaling pathways involved in tumor cell growth and survival [].
Q2: What are the key downstream effects of Crizotinib's inhibition of ALK and MET?
A2: Crizotinib's inhibition of ALK and MET leads to a cascade of downstream effects that ultimately suppress tumor growth and survival. These include:
- Reduced Cellular Proliferation: By inhibiting ALK and MET, Crizotinib disrupts signaling cascades crucial for cell cycle progression, effectively slowing down or halting tumor cell proliferation [].
- Induction of Apoptosis: Crizotinib can tip the balance within the cell towards programmed cell death (apoptosis) by affecting the expression of pro-apoptotic proteins like PUMA and Bim [].
- Inhibition of Metastasis: ALK and MET are implicated in processes that allow cancer cells to invade surrounding tissues and spread to distant sites. By inhibiting these kinases, Crizotinib potentially impedes tumor metastasis [].
- Decreased Angiogenesis: There is evidence that Crizotinib may reduce the formation of new blood vessels that tumors need to grow, further limiting their development [].
Q3: What is the molecular formula and weight of Crizotinib?
A3: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of Crizotinib. For detailed structural information, please refer to drug databases or publications specifically addressing the chemical characterization of Crizotinib.
Q4: Does Crizotinib possess any catalytic properties itself?
A4: No, Crizotinib is not known to possess catalytic properties. Its mechanism of action relies on inhibiting the catalytic activity of its target kinases, ALK and MET, rather than acting as a catalyst itself.
Q5: Have computational methods been used to study Crizotinib resistance?
A: Yes, computational methods like adaptive biasing force (ABF) simulations and free energy calculations have been employed to understand the resistance mechanisms of Crizotinib []. These studies helped to elucidate how mutations in the ALK kinase domain (e.g., L1152R, G1202R, and S1206Y) can weaken Crizotinib's binding affinity, leading to drug resistance [].
Q6: How do structural modifications of Crizotinib affect its activity?
A: Although the provided research does not detail specific structural modifications of Crizotinib, it highlights the significance of the ALK kinase domain in drug resistance. Mutations within this domain can alter Crizotinib's binding affinity and, consequently, its efficacy []. This underscores the importance of structure-activity relationship (SAR) studies in developing next-generation ALK inhibitors that can overcome such resistance mechanisms [, ].
Q7: What are the known mechanisms of resistance to Crizotinib in ALK-positive NSCLC?
A7: Several mechanisms of acquired resistance to Crizotinib have been identified in ALK-positive NSCLC. These include:
- Secondary mutations within the ALK kinase domain: These mutations, such as L1196M and G2032R, can alter the binding site of Crizotinib, rendering it less effective [, , ].
- ALK gene amplification: Increased copies of the ALK fusion gene can lead to an overproduction of the target protein, diluting the inhibitory effect of Crizotinib [, ].
- Activation of alternative bypass signaling pathways: Cancer cells can circumvent ALK inhibition by activating other signaling pathways that promote survival and proliferation, such as EGFR signaling [, ].
- Tumor heterogeneity: Different subpopulations of tumor cells may harbor varying sensitivities to Crizotinib, allowing resistant clones to emerge under selective pressure [].
Q8: Is there cross-resistance between Crizotinib and other ALK inhibitors?
A: Yes, cross-resistance can occur. For example, the ALK G1202R mutation has been associated with resistance to Crizotinib, ceritinib, and alectinib []. This highlights the need for next-generation inhibitors with distinct binding profiles to overcome a broader range of resistance mechanisms [].
Q9: Is there a correlation between Crizotinib plasma concentration and its efficacy?
A: Research suggests a potential link between minimum plasma concentration (Cmin) of Crizotinib and its efficacy []. Patients with Cmin above a proposed threshold of 235 ng/mL tended to have longer progression-free survival (PFS) compared to those below this threshold []. These findings support the potential utility of therapeutic drug monitoring to optimize Crizotinib treatment [].
Q10: Has Crizotinib demonstrated efficacy in preclinical models of ALK-positive cancers?
A10: Yes, Crizotinib has shown substantial preclinical activity against ALK-positive cancers in various models, including:
- Cell lines: Crizotinib effectively inhibits the growth and survival of ALK-positive cell lines derived from various cancer types, including NSCLC, anaplastic large cell lymphoma (ALCL), and others [, ].
- Xenograft models: In vivo studies using mice implanted with human tumor cells have demonstrated that Crizotinib can significantly shrink tumors and prolong survival [, ].
- Orthotopic brain models: Crizotinib has shown efficacy in preclinical models of brain metastases, suggesting potential for treating central nervous system (CNS) involvement [].
Q11: What is the role of PUMA in Crizotinib-induced apoptosis in colon cancer cells?
A: Research has identified PUMA, a pro-apoptotic protein, as a crucial mediator of Crizotinib-induced apoptosis in colon cancer cells []. Crizotinib treatment leads to PUMA upregulation, which in turn triggers apoptosis []. Notably, PUMA deficiency diminishes the apoptotic response and therapeutic effectiveness of Crizotinib in colon cancer models [], highlighting PUMA's importance in this context.
Q12: What analytical techniques are employed to quantify Crizotinib in biological samples?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method for the sensitive and specific quantification of Crizotinib in biological samples, such as plasma and tissues []. This technique enables researchers to accurately measure drug concentrations for pharmacokinetic studies and therapeutic drug monitoring [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



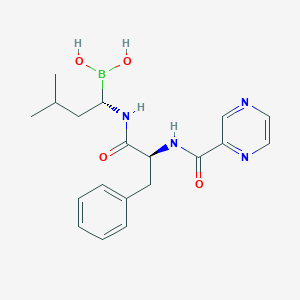
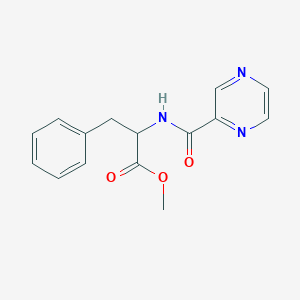
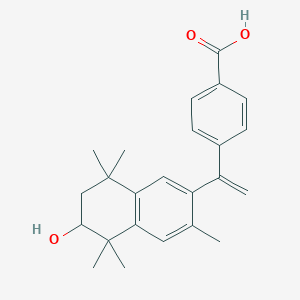

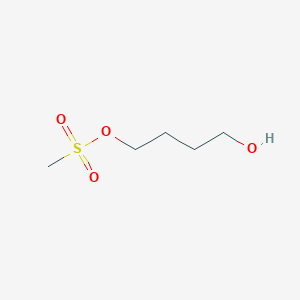

![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)
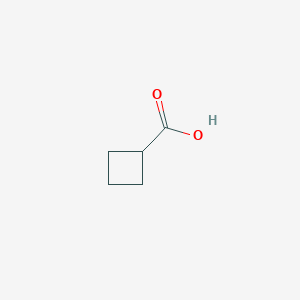
![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)



